(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazolone core, and an ethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core. The final step involves the introduction of the ethylphenylamino group through a condensation reaction. Common reagents used in these steps include hydrazine, ethyl acetoacetate, and various aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-ethylphenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4OS/c1-4-10-19-21(15(3)24-17-12-7-6-11-16(17)5-2)22(28)27(26-19)23-25-18-13-8-9-14-20(18)29-23/h6-9,11-14,26H,4-5,10H2,1-3H3 |
InChI Key |
KUNIEVVLDGWIHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4CC)C |
Origin of Product |
United States |
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